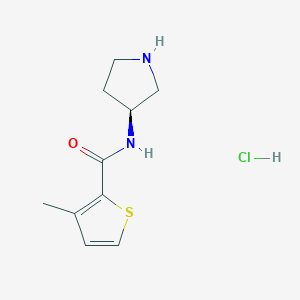![molecular formula C23H19NS B2909272 3-(4-Methylphenyl)-2-[(4-methylphenyl)sulfanyl]quinoline CAS No. 339102-40-8](/img/structure/B2909272.png)
3-(4-Methylphenyl)-2-[(4-methylphenyl)sulfanyl]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methylphenyl)-2-[(4-methylphenyl)sulfanyl]quinoline is an organic compound that belongs to the quinoline family
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)-2-[(4-methylphenyl)sulfanyl]quinoline typically involves the reaction of 4-methylthiophenol with 3-(4-methylphenyl)quinoline under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
3-(4-Methylphenyl)-2-[(4-methylphenyl)sulfanyl]quinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the quinoline ring.
科学的研究の応用
3-(4-Methylphenyl)-2-[(4-methylphenyl)sulfanyl]quinoline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives are known for their therapeutic potential, and this compound may serve as a lead compound for drug development.
Industry: It can be used in the development of materials with specific properties, such as organic semiconductors and dyes.
作用機序
The mechanism of action of 3-(4-Methylphenyl)-2-[(4-methylphenyl)sulfanyl]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
3-(4-Methylphenyl)quinoline: This compound lacks the sulfanyl group but shares the quinoline core structure.
2-(4-Methylphenyl)quinoline: Similar to the target compound but with a different substitution pattern on the quinoline ring.
4-Methylphenylsulfanylquinoline: This compound has a similar structure but with variations in the position of the substituents.
Uniqueness
3-(4-Methylphenyl)-2-[(4-methylphenyl)sulfanyl]quinoline is unique due to the presence of both the 4-methylphenyl and sulfanyl groups attached to the quinoline ring. This specific substitution pattern can impart distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
3-(4-methylphenyl)-2-(4-methylphenyl)sulfanylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NS/c1-16-7-11-18(12-8-16)21-15-19-5-3-4-6-22(19)24-23(21)25-20-13-9-17(2)10-14-20/h3-15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJIIKJUGCXXNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC3=CC=CC=C3N=C2SC4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2-methylbenzamide](/img/structure/B2909192.png)
![N-([2,3'-bifuran]-5-ylmethyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2909195.png)
![N-[3-(2,2-Difluoroacetyl)phenyl]prop-2-enamide](/img/structure/B2909196.png)




![1H-Pyrrolo[3,2-c]pyridine-2-carbaldehyde hydrobromide](/img/structure/B2909202.png)
![3-cyano-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2909203.png)


![3,5-dichloro-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2909208.png)
![N-[4-(4-bromobenzenesulfonyl)phenyl]-2-chloroacetamide](/img/structure/B2909209.png)
